molecular formula C9H9Cl3N2O B12583194 (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride CAS No. 201420-42-0

(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride

Cat. No.: B12583194
CAS No.: 201420-42-0
M. Wt: 267.5 g/mol
InChI Key: MXZFMNNVXKMQDG-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O. It is a white solid that is not soluble in water . This compound is primarily used as an intermediate in the synthesis of various agrochemicals, particularly herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride involves several steps. Initially, 2,4-dichloro-5-prop-2-ynoxyphenylamine is reacted with hydrochloric acid to form a salt. This mixture is then cooled to 0°C, and sodium nitrite solution is added dropwise. After maintaining the temperature for an hour, stannous chloride solution is added, and the reaction is allowed to proceed at room temperature for three hours. The resulting mixture is filtered to obtain the hydrazine salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of agrochemicals, especially herbicides.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride involves its interaction with specific molecular targets. It primarily acts by inhibiting certain enzymes involved in metabolic pathways. The compound binds to the active site of the enzyme, preventing the substrate from accessing it and thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride is unique due to its prop-2-ynoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specific agrochemicals and pharmaceuticals .

Properties

CAS No.

201420-42-0

Molecular Formula

C9H9Cl3N2O

Molecular Weight

267.5 g/mol

IUPAC Name

(2,4-dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C9H8Cl2N2O.ClH/c1-2-3-14-9-5-8(13-12)6(10)4-7(9)11;/h1,4-5,13H,3,12H2;1H

InChI Key

MXZFMNNVXKMQDG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C(=C1)NN)Cl)Cl.Cl

Origin of Product

United States

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